molecular formula C58H46N2O4 B1245981 Terrylendiimide

Terrylendiimide

Cat. No. B1245981
M. Wt: 835 g/mol
InChI Key: MSVQCGXIWUTCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terrylendiimide is a dicarboximide. It has a role as a fluorochrome.

Scientific Research Applications

Quantum Coherence in Biomolecules

Terrylene diimide has been a subject of interest in the study of quantum coherence within biomolecules. Combining single-molecule techniques and femtosecond pulse shaping, researchers have been able to create and manipulate quantum coherence in terrylene diimide at room temperature. This has enabled basic single-qubit operations, demonstrating the potential of terrylene diimide in quantum computing applications (Hildner, Brinks, & Hulst, 2010).

Photovoltaic Performance

Terrylene dyes, specifically twisted terrylene diimides, have been investigated for their application in organic solar cells. These dyes exhibit enhanced light-absorbing capabilities and suitable energy levels for photovoltaic applications. Research shows that devices using these dyes can achieve significant power conversion efficiencies, suggesting the potential of terrylene dyes in renewable energy technology (Feng et al., 2017).

Fluorescence in Biological Studies

The photophysical properties of water-soluble terrylene diimide derivatives have been explored for biological applications. These derivatives exhibit bright fluorescence and high resistance to photodegradation. Different characteristics of these derivatives make them suitable for various specialized biological applications, including imaging membranes in living cells and labeling viruses (Jung et al., 2009).

Electronic and Optical Properties

Research has been conducted on core-extended terrylene diimides, focusing on their synthesis and the examination of their optical and electrochemical properties. These compounds have shown broad absorption spectra and enhanced redox processes, which are important for various applications in materials science, including electronics and photonics (Bai et al., 2011).

Ambipolar Organic Transistors

Terrylene diimide has been utilized in the development of ambipolar organic transistors. These transistors demonstrate significant electron and hole mobility, indicating the potential of terrylene diimide in the field of organic electronics and semiconductor technology (Liu et al., 2010).

Synthesis and Modification for Fluorescent Dyes

The synthesis and modification of terrylene diimides as high-performance fluorescent dyes have been explored. Innovations in the synthesis process have made large quantities of these dyes available, and functionalization techniques have expanded their range of applications, including in fluorescence-based technologies (Nolde et al., 2005).

properties

Product Name

Terrylendiimide

Molecular Formula

C58H46N2O4

Molecular Weight

835 g/mol

IUPAC Name

7,22-bis[2,6-di(propan-2-yl)phenyl]-7,22-diazadecacyclo[14.14.2.22,5.217,20.03,12.04,9.013,31.018,27.019,24.028,32]hexatriaconta-1(31),2,4,9,11,13,15,17(34),18(27),19(24),20(33),25,28(32),29,35-pentadecaene-6,8,21,23-tetrone

InChI

InChI=1S/C58H46N2O4/c1-27(2)31-11-9-12-32(28(3)4)53(31)59-55(61)43-23-19-39-35-15-17-37-41-21-25-45-52-46(58(64)60(57(45)63)54-33(29(5)6)13-10-14-34(54)30(7)8)26-22-42(50(41)52)38-18-16-36(47(35)48(37)38)40-20-24-44(56(59)62)51(43)49(39)40/h9-30H,1-8H3

InChI Key

MSVQCGXIWUTCFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C1C8=CC=C3C1=C(C=C9)C(=O)N(C3=O)C1=C(C=CC=C1C(C)C)C(C)C)C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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